2-nitro-N-octylbenzamide
Description
2-Nitro-N-octylbenzamide is an organic compound derived from 2-nitrobenzoic acid, where the carboxylic acid group is converted into an amide with an octyl chain attached to the nitrogen. Its molecular formula is C₁₅H₂₂N₂O₃, with a molar mass of 278.35 g/mol. The nitro group at the ortho position relative to the amide functional group influences its electronic and steric properties. This compound is likely to exhibit moderate lipophilicity due to the long alkyl chain, making it suitable for applications requiring solubility in nonpolar environments.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-nitro-N-octylbenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-4-5-6-9-12-16-15(18)13-10-7-8-11-14(13)17(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,18) |
InChI Key |
IFRKLUBDRBFQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-octylbenzamide typically involves the nitration of N-octylbenzamide. The process begins with the preparation of N-octylbenzamide, which can be synthesized by reacting octylamine with benzoyl chloride. The resulting N-octylbenzamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position of the benzamide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitration reagents.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-octylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 2-amino-N-octylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
2-nitro-N-octylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds, particularly in the development of new materials and chemical intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-nitro-N-octylbenzamide is primarily related to its nitro group. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the biological context and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-nitro-N-octylbenzamide with structurally related nitrobenzamides:
Key Observations :
- N-Substituents : The octyl chain in this compound enhances lipophilicity compared to phenyl or diphenylethyl groups, which introduce aromaticity or bulkiness. This property is critical for drug delivery systems or agrochemical formulations .
- Functional Groups : Hydroxyl or bromo substituents (e.g., in 2-hydroxy-5-nitro-N-phenylbenzamide or 4-bromo-N-(2-nitrophenyl)benzamide) enable hydrogen bonding or halogen interactions, influencing crystallinity and biological activity .
Physicochemical Properties
- Lipophilicity : The octyl chain in this compound likely results in a higher logP value compared to analogs with shorter alkyl or aryl groups. For example, N-(2-ethylhexyl)benzamide () shares similar lipophilic characteristics but lacks the nitro group, reducing its polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
